3-(3-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
CAS No.: 2034309-17-4
Cat. No.: VC6333864
Molecular Formula: C20H26N4O3
Molecular Weight: 370.453
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034309-17-4 |
|---|---|
| Molecular Formula | C20H26N4O3 |
| Molecular Weight | 370.453 |
| IUPAC Name | 3-[3-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-3-oxopropyl]quinazolin-4-one |
| Standard InChI | InChI=1S/C20H26N4O3/c1-27-16-6-9-22(10-7-16)15-12-24(13-15)19(25)8-11-23-14-21-18-5-3-2-4-17(18)20(23)26/h2-5,14-16H,6-13H2,1H3 |
| Standard InChI Key | VVIXEKFURLTHLK-UHFFFAOYSA-N |
| SMILES | COC1CCN(CC1)C2CN(C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, 3-(3-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one, delineates its core components:
-
Quinazolin-4(3H)-one backbone: A bicyclic structure comprising fused benzene and pyrimidinone rings, known for its role in kinase inhibition and cytotoxic activity .
-
3-Oxopropyl side chain: A ketone-bearing propyl group at position 3 of the quinazolinone ring, which may enhance molecular flexibility and substrate binding .
-
Azetidin-1-yl and 4-methoxypiperidin-1-yl moieties: A spirocyclic system combining a four-membered azetidine ring and a six-membered piperidine ring with a methoxy substituent at position 4. This arrangement is hypothesized to influence steric and electronic interactions with biological targets .
Structural analogs, such as 8-[6-[3-(azetidin-1-yl)propoxy]pyridin-3-yl]-1-(3-methoxycyclobutyl)-3-methylimidazo[4,5-c]quinolin-2-one (PubChem CID: 118523357), demonstrate similar hybrid architectures with azetidine-piperidine systems, underscoring the prevalence of such motifs in medicinal chemistry .
Synthetic Methodologies
While no direct synthesis route for this specific compound is documented, plausible pathways can be extrapolated from established quinazolinone derivatization strategies:
Quinazolinone Core Formation
The quinazolin-4(3H)-one scaffold is typically synthesized via cyclization of 2-aminobenzamide derivatives. A recent H₂O₂-mediated protocol using dimethyl sulfoxide (DMSO) as a carbon source offers a sustainable approach, yielding substituted quinazolinones in 72–82% isolated yields . For example, 3-(2-carboxyphenyl)-4-(3H)-quinazolinone was synthesized via this method, highlighting its applicability to structurally complex analogs .
Side-Chain Functionalization
Physicochemical Properties
Predicted properties based on structural analogs include:
The methoxy and carbonyl groups contribute to moderate polarity, while the azetidine-piperidine system enhances membrane permeability, a critical factor for central nervous system (CNS) penetration .
Biological Activity and Mechanistic Insights
Though direct pharmacological data for this compound are unavailable, related quinazolinones exhibit notable bioactivity:
Tyrosine Kinase Inhibition
Quinazolin-4(3H)-one derivatives demonstrate potent inhibition of CDK2, EGFR, and HER2 kinases, with IC₅₀ values ranging from 0.20 to 0.84 μM . Molecular docking studies reveal that substitutions at the 3-position (e.g., propyl chains) facilitate ATP-competitive or non-competitive binding, depending on the kinase’s active-site architecture . The azetidine-piperidine moiety in the target compound may mimic purine-binding motifs, enhancing affinity for kinase domains.
Cytotoxicity Profiles
Quinazolinone hydrazides (e.g., compound 3i from ) exhibit IC₅₀ values of 0.20 ± 0.02 µM against MCF7 breast cancer cells. The ketone and azetidine groups in the target molecule may similarly intercalate DNA or disrupt topoisomerase activity, though empirical validation is needed.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume